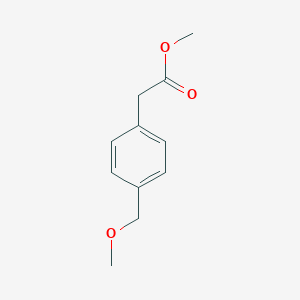

Methyl 4-(methoxymethyl)phenylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

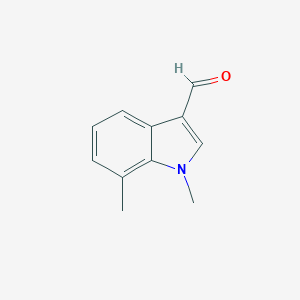

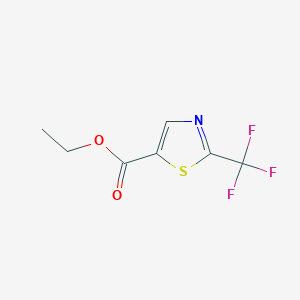

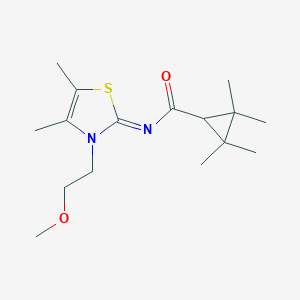

Methyl 4-(methoxymethyl)phenylacetate is a chemical compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 . It is a clear liquid at ambient temperature .

Molecular Structure Analysis

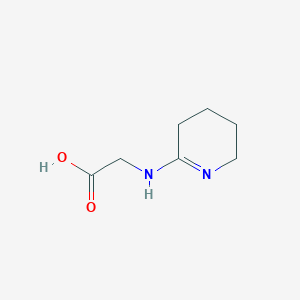

The InChI code for Methyl 4-(methoxymethyl)phenylacetate is 1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Methyl 4-(methoxymethyl)phenylacetate is a clear liquid with a molecular weight of 194.23 . It has a refractive index of n20/D 1.516 (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Chemical Behavior

Studies on phenylacetic acid derivatives, including the synthesis of compounds via reactions involving related structures, highlight the chemical versatility and potential for generating various bioactive molecules. For instance, Varma et al. (2006) reported on the production of phenylacetic acid derivatives by Curvularia lunata, indicating the biological pathways that can produce related compounds (Varma et al., 2006).

Quantum mechanical studies, such as those by Mason et al. (2016), on the aldol reaction involving methoxyphenylacetate derivatives underscore the importance of understanding the reaction mechanisms and the stereochemistry of products related to methyl 4-(methoxymethyl)phenylacetate (Mason et al., 2016).

Research on the synthesis of functionalized molecules, for example, Shahvelayati et al. (2017) described the synthesis of complex thiazol-2(3H)-imine derivatives, showcasing methodologies that could be applicable in manipulating the structure of methyl 4-(methoxymethyl)phenylacetate for the development of new chemical entities (Shahvelayati et al., 2017).

Potential Bioactivity and Environmental Impact

Investigations into the environmental behavior and bioactivity of methoxy-functionalized compounds and phenylacetate derivatives provide insights into the potential ecological and pharmaceutical relevance of methyl 4-(methoxymethyl)phenylacetate. For instance, Jørgensen et al. (2012) explored the leaching potential of azoxystrobin and its degradation product, emphasizing the environmental mobility and persistence of related compounds (Jørgensen et al., 2012).

Synthesis and evaluation of novel compounds for bioactivity, as conducted by Guan et al. (2011), who synthesized coumarin derivatives containing methoxyimino phenylacetate, highlight the potential for discovering new bioactive molecules with structures akin to methyl 4-(methoxymethyl)phenylacetate (Guan et al., 2011).

Safety And Hazards

Methyl 4-(methoxymethyl)phenylacetate has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

methyl 2-[4-(methoxymethyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKHCWVNHPTSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557540 |

Source

|

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methoxymethyl)phenylacetate | |

CAS RN |

17833-56-6 |

Source

|

| Record name | Methyl [4-(methoxymethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(methoxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)